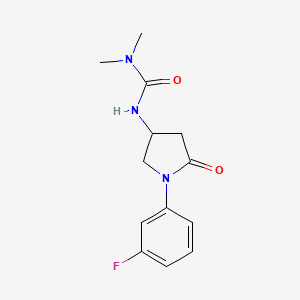
3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a urea group, which is a functional group consisting of a carbonyl group flanked by two amine groups. The presence of a fluorophenyl group indicates that the compound also contains a phenyl ring (a variant of a benzene ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrolidine ring, a urea group, and a fluorophenyl group. These groups could potentially allow for various interactions, such as hydrogen bonding or pi stacking, which could influence the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The pyrrolidine ring might undergo reactions typical of other cyclic amines, while the urea group could potentially participate in reactions involving the carbonyl group or the amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a fluorine atom could influence the compound’s electronegativity and polarity .科学的研究の応用
Medicinal Chemistry Applications
The design and synthesis of pyrrole-oxindole compounds, including those similar in structure to 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea, have been extensively studied for their potential in female healthcare. These compounds exhibit promising progesterone receptor (PR) modulator activities, which are crucial for contraception, treatment of fibroids, endometriosis, and certain types of breast cancers. For instance, WAY-255348, a compound derived from this series, demonstrated potent PR antagonist and contraceptive endpoints in rat and nonhuman primate models, highlighting its potential for clinical use in reproductive health management (Fensome et al., 2008).
OLED Technology
In the context of OLED technology, derivatives of 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea have been investigated for their potential applications. Studies on cyclometalated iridium(III) complexes, which are structurally related, have shown significant red phosphorescence efficiencies. These materials are useful for the development of OLED devices with high efficiency and pure-red emission, demonstrating the utility of such compounds in advanced electronic and photonic applications (Tsuboyama et al., 2003).
Neurokinin-1 Receptor Antagonism
Research into orally active, water-soluble neurokinin-1 receptor antagonists has led to the development of compounds effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. These findings underscore the therapeutic potential of 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea derivatives in the management of nausea, vomiting, and mood disorders (Harrison et al., 2001).
Chemosensing Applications
Derivatives of 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea have also been explored for their chemosensing capabilities. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry exhibited selective ratiometric and colorimetric chemosensing for Al(3+), based on internal charge transfer (ICT) mechanisms. Such compounds are promising for the development of sensitive and selective sensors for metal ions in environmental and biological samples (Maity & Govindaraju, 2010).
将来の方向性
特性
IUPAC Name |
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-16(2)13(19)15-10-7-12(18)17(8-10)11-5-3-4-9(14)6-11/h3-6,10H,7-8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGSFSVTYQMXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

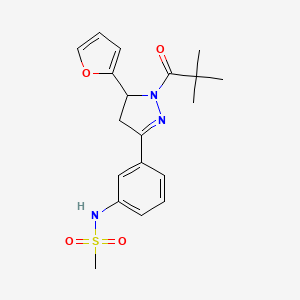
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2926173.png)
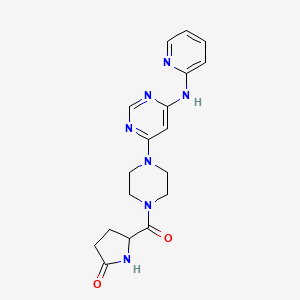
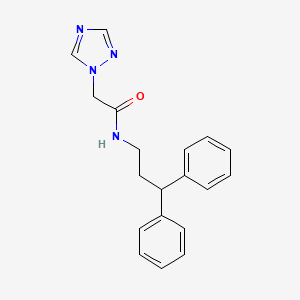

![1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2926179.png)
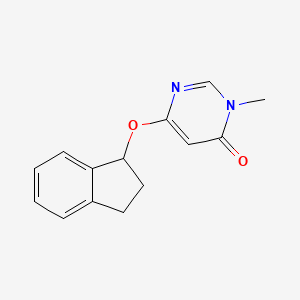
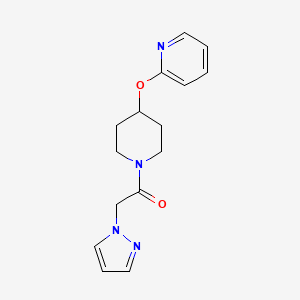
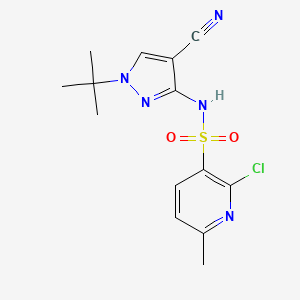
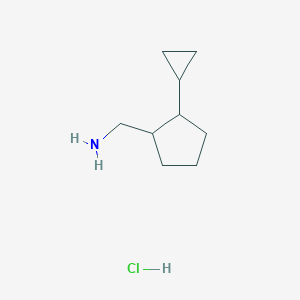
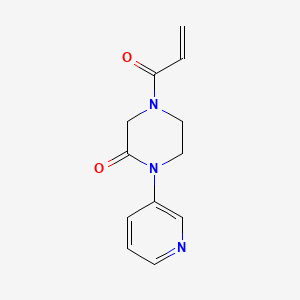
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B2926185.png)
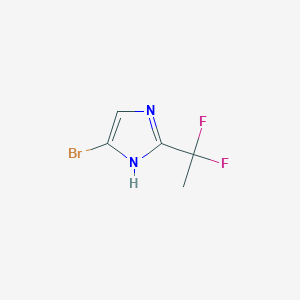
![[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid](/img/structure/B2926188.png)